molecular formula C22H20N2O2 B6576597 5-(furan-2-yl)-1-(3-methylbenzoyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole CAS No. 865615-98-1

5-(furan-2-yl)-1-(3-methylbenzoyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole

Cat. No.: B6576597
CAS No.: 865615-98-1
M. Wt: 344.4 g/mol
InChI Key: XRZKWLCRJCUPJE-UHFFFAOYSA-N
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Description

5-(furan-2-yl)-1-(3-methylbenzoyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(furan-2-yl)-1-(3-methylbenzoyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of acidic or basic catalysts, solvents such as ethanol or methanol, and heating under reflux.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the carbonyl group can produce the corresponding alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. These activities can be explored through structure-activity relationship (SAR) studies.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its potential pharmacological activities can be investigated through in vitro and in vivo studies.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(furan-2-yl)-1-(3-methylbenzoyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole would depend on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes. If it has anti-inflammatory properties, it may inhibit specific signaling pathways involved in inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 5-(furan-2-yl)-1-(benzoyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole
  • 5-(furan-2-yl)-1-(3-methylbenzoyl)-3-phenyl-4,5-dihydro-1H-pyrazole
  • 5-(furan-2-yl)-1-(3-methylbenzoyl)-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole

Uniqueness

The uniqueness of 5-(furan-2-yl)-1-(3-methylbenzoyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the furan ring, the 3-methylbenzoyl group, and the 4-methylphenyl group provides a distinct set of properties that can be exploited in various applications.

Properties

IUPAC Name

[3-(furan-2-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-(3-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2/c1-15-8-10-17(11-9-15)19-14-20(21-7-4-12-26-21)24(23-19)22(25)18-6-3-5-16(2)13-18/h3-13,20H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRZKWLCRJCUPJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CO3)C(=O)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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